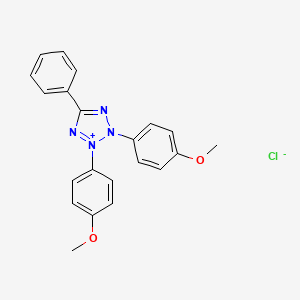

2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis 2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride is a chemical compound with potential applications in various fields. While specific information on the synthesis of this exact compound is not directly available, related compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid and others have been synthesized, indicating a broad interest in bis(4-methoxyphenyl) derivatives for their structural and electronic properties. These related syntheses often involve complex reactions highlighting the synthetic routes towards structurally similar compounds (Tamer et al., 2015).

Molecular Structure Analysis The molecular structure of compounds closely related to 2,3-bis(4-methoxyphenyl)-5-phenyltetrazolium chloride demonstrates intricate arrangements and interactions, such as hydrogen bonding and π-π stacking, which are critical for their physical and chemical properties. These structural features are essential for understanding the compound's behavior in various applications (Nesterov, 2004).

Chemical Reactions and Properties The chemical reactions and properties of bis(4-methoxyphenyl) derivatives can be complex, involving interactions such as hydrogen bonding and electron transfer processes. These reactions are key to their functionality in various chemical contexts, including their potential as redox-active materials (Sasaki et al., 2002).

Physical Properties Analysis While specific details on the physical properties of 2,3-bis(4-methoxyphenyl)-5-phenyltetrazolium chloride are not available, related compounds exhibit unique physical properties, such as nonlinear optical activity and specific crystal packing patterns, which are significant for their application in material science and technology (Tamer et al., 2015).

Chemical Properties Analysis The chemical properties of bis(4-methoxyphenyl) derivatives, such as reactivity towards nucleophiles and electrophiles, are crucial for their use in synthetic chemistry. These properties determine their potential applications in creating complex molecular architectures and functional materials (Lin et al., 2001).

Wissenschaftliche Forschungsanwendungen

-

Tertiary Phosphines

- Field : Organophosphorus Chemistry .

- Application : Tertiary phosphines are used in transition metal catalysis and organocatalysis .

- Method : The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt3 led to the diaryl(hydroxymethyl)phosphine .

- Results : The ligands were used for the synthesis of cytotoxic copper(i) complexes .

-

Bis-(meso-4-methoxyphenyl)-Benziporphyrin

- Field : Chemistry .

- Application : Used in the synthesis of its Pd-Metal Complex .

- Method : Reaction with equivalent pyrrole and pentafluorobenzaldehyde in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

- Results : Good yields of bis-(meso-4-methoxyphenyl)-benziporphyrin were obtained .

-

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate

- Bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium Chloride

- Field : Organophosphorus Chemistry .

- Application : Used in the synthesis of diaryl(hydroxymethyl)phosphine .

- Method : The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt3 led to the diaryl(hydroxymethyl)phosphine .

- Results : The ligands were used for the synthesis of cytotoxic copper(i) complexes .

- Bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium Chloride

- Field : Organophosphorus Chemistry .

- Application : Used in the synthesis of diaryl(hydroxymethyl)phosphine .

- Method : The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt3 led to the diaryl(hydroxymethyl)phosphine .

- Results : The ligands were used for the synthesis of cytotoxic copper(i) complexes .

Safety And Hazards

Zukünftige Richtungen

The future directions for research on similar compounds can depend on many factors, including their potential applications, their physical and chemical properties, and the current state of knowledge about their behavior13. However, the exact future directions for research on this specific compound are not clear from the available information.

Eigenschaften

IUPAC Name |

2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOUGQFAXQCKHN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium Chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)